methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Description
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS: 10250-59-6) is a pyrazole-derived ester with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It features a pyrazole ring substituted with two methyl groups at positions 1 and 3 and a methyl ester at position 5 (Figure 1). This compound serves as a versatile building block in medicinal chemistry and agrochemical research due to its reactive ester group and stable heterocyclic core .
Key Synthesis: The compound is synthesized via a two-step process:
Reaction at 80–90°C for 21 hours.
Subsequent treatment with ammonia in water and DMF at 0°C for 21 hours, yielding 69% .
Properties
IUPAC Name |
methyl 2,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGPXFQWUSRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480979 | |
| Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-59-6 | |
| Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly and cost-effective methods. The use of resinous, nontoxic, and thermally stable catalysts such as Amberlyst-70 is one such example . These methods not only simplify the reaction workup but also offer valuable attributes for large-scale production.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. A representative procedure involves:
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Reagents : 20% NaOH followed by HCl acidification
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Conditions : Room temperature (18-hour reaction), 0°C during acidification .
Table 1: Hydrolysis Reaction Parameters
| Reagent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| NaOH/HCl | 0–25°C | 18 hr | 1,3-Dimethyl-pyrazole-5-carboxylic acid | 81% |
Alkylation Reactions
The pyrazole nitrogen can undergo further alkylation. For example:
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Reagents : Dimethyl sulfate in DMF
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Yield : 69% for 1,3-dimethyl-pyrazole-5-carboxylate methyl ester .
Table 2: Alkylation Reaction Parameters
| Reagent | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Dimethyl sulfate | DMF | 80°C | 18 hr | 1,3-Dimethyl-pyrazole-5-carboxylate | 69% |
Nucleophilic Substitution
The ester group participates in nucleophilic substitution with amines or hydrazines:
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Reagents : Methylhydrazine in ethanol
Table 3: Substitution Reaction Parameters
| Nucleophile | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Methylhydrazine | Ethanol | –5°C to 0°C | 2 hr | 1,3-Dimethyl-1H-pyrazole-5-carboxylate | 71.8% |
Condensation Reactions
The compound serves as a precursor in heterocyclic synthesis. For example:
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Reagents : Diethyl oxalate, acetone, and methylhydrazine
Table 4: Condensation Reaction Parameters
| Reagents | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Diethyl oxalate/acetone | Ethanol | –5°C–15°C | 24 hr | Intermediate (pyrazole) | 94% |
Derivatization for Bioactive Compounds
The ester is used to synthesize insecticidal derivatives:
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Reagents : Oxazole/thiazole-containing alcohols
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Example : (2-(2-Chlorophenyl)oxazol-4-yl)this compound (10% yield) .
Key Industrial Production Insights
Scientific Research Applications
Synthetic Routes
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Methylation | Dimethyl pyrazole + Methyl chloroformate | 81% | Room temperature, aqueous solution |
| Oxidation | Potassium permanganate | Variable | Aqueous medium at elevated temperatures |
| Reduction | Lithium aluminum hydride | Variable | Anhydrous ether at low temperatures |
Medicinal Chemistry
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is studied for its potential therapeutic effects. It has shown promise in various biological activities:
- Antimicrobial Properties : Research indicates that derivatives exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Study : A study demonstrated that this compound derivatives reduced inflammation markers in vitro, highlighting their potential as anti-inflammatory agents .
Agricultural Chemistry
In agriculture, this compound serves as a precursor for developing new pesticides and herbicides. Its structural properties allow it to be incorporated into agrochemical formulations.
- Insecticidal Activity : Certain derivatives have been evaluated for their effectiveness against pests such as Aphis fabae, showing promising mortality rates comparable to commercial insecticides like imidacloprid .
Data Table: Insecticidal Efficacy
| Compound | Concentration (mg/L) | Mortality (%) |
|---|---|---|
| This compound derivative | 12.5 | 85.7 |
| Imidacloprid | 12.5 | 90.0 |
Synthesis of Heterocyclic Compounds
The compound is a vital building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to develop new materials with specific properties.
Biochemical Interactions
This compound interacts with several biological targets:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
Mechanism of Action :
The compound binds to the active site of the enzyme, leading to altered enzyme activity which can impact metabolic pathways significantly .
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Ester Group Variation : Replacing the methyl ester (COOMe) with ethyl (COOEt) increases molecular weight and lipophilicity, influencing solubility and bioactivity .
- Substituent Effects : The trifluoromethyl group (CF₃) in the 3-position enhances electronegativity and acidity, making the compound more reactive in nucleophilic substitutions .
Physicochemical Properties
- Boiling Point/Solubility : Methyl esters generally exhibit lower boiling points and higher volatility than ethyl analogs due to shorter alkyl chains. For example, methyl salicylate (a structurally unrelated ester) has a boiling point of 222°C , while ethyl salicylate boils at 234°C .

- Stability : The methyl ester group in the target compound is less prone to hydrolysis under basic conditions compared to bulkier esters, as seen in ethyl 4-chloro-1,3-dimethylpyrazole-5-carboxylate derivatives .
Biological Activity
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (MDPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of insecticidal and anticancer properties. This article reviews the current understanding of the biological activity of MDPC, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.166 g/mol
- CAS Number : 10250-59-6
- Storage Temperature : Ambient
Insecticidal Activity
MDPC has been evaluated for its insecticidal properties, particularly against agricultural pests. A study synthesized various 1H-pyrazole derivatives, including MDPC, and assessed their efficacy against Aphis fabae (the black bean aphid). The results indicated that MDPC exhibited notable insecticidal activity:
| Compound | Concentration (mg/L) | Mortality (%) |
|---|---|---|
| MDPC | 12.5 | 85.7 |
| Imidacloprid | 12.5 | 100.0 |
This performance positions MDPC as a potential alternative to conventional insecticides like imidacloprid, especially in integrated pest management strategies .
Anticancer Activity
Recent research has highlighted the potential of pyrazole derivatives, including MDPC, in cancer therapeutics. Various studies have reported on the cytotoxic effects of such compounds against different cancer cell lines:
The data suggest that MDPC has significant cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The mechanism of action is thought to involve apoptosis induction and inhibition of specific kinases related to cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of MDPC can be attributed to its structural features. The presence of the pyrazole ring and carboxylate group plays a crucial role in its interaction with biological targets:
- Tautomerism : The compound can exist in different tautomeric forms, which may influence its reactivity and biological interactions .
- Substituent Effects : Variations in substituents on the pyrazole ring can significantly alter the potency and selectivity of the compound against specific targets.
Case Studies
- Insecticidal Efficacy :
-
Antitumor Potential :
- A series of experiments demonstrated that compounds similar to MDPC exhibited varying degrees of cytotoxicity across multiple cancer cell lines, with some derivatives achieving IC50 values as low as 0.01 µM against MCF7 cells . This suggests that modifications to the core structure can enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or through palladium-catalyzed cross-coupling reactions. For example, ethyl pyrazole carboxylates are synthesized using Suzuki-Miyaura couplings (e.g., aryl boronic acids with halogenated pyrazole esters) under inert atmospheres . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of boronic acid to halogenated precursor), temperature (80–100°C), and catalyst loading (2–5 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >90% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 reverse-phase column, acetonitrile/water mobile phase (70:30 v/v), UV detection at 254 nm.
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions. For pyrazole derivatives, expect characteristic peaks for methyl groups at δ 2.1–2.5 ppm and ester carbonyls at δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS in positive ion mode; the molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 170.17 g/mol) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific toxicity data for this compound may be limited, analogous pyrazole esters require:
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling.
- PPE : Nitrile gloves, lab coats, and safety goggles. For spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1,3-dimethyl groups create steric hindrance, directing electrophilic attacks to the C4 position. Computational studies (DFT at B3LYP/6-31G* level) can predict charge distribution and reactive sites. Experimentally, monitor reactions via in-situ IR spectroscopy to track carbonyl group transformations (e.g., ester to amide) . For example, coupling with amines under DCC/DMAP conditions at 0°C minimizes side reactions .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Solutions include:
- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in pyrazole derivatives).
- High-Resolution MS : To distinguish between isobaric species (e.g., [M+Na]⁺ vs. [M+K]⁺).
- X-ray Crystallography : Resolve ambiguous structures; for pyrazole derivatives, C–C bond lengths typically range from 1.35–1.40 Å .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs). Parameterize force fields (e.g., AMBER) using quantum mechanical data for the pyrazole core. Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; analyze degradation via HPLC. Pyrazole esters are prone to hydrolysis in alkaline conditions (pH >10) .
- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C; decomposition onset typically occurs at ~150°C for similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

